3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide
CAS No.:
Cat. No.: VC13482121
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1 |
| Standard InChI Key | JKLZZZQJGONUCN-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](CO)NC(=O)C1=CC(=CC=C1)Br |
| SMILES | CC(CO)NC(=O)C1=CC(=CC=C1)Br |
| Canonical SMILES | CC(CO)NC(=O)C1=CC(=CC=C1)Br |
Introduction
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide is a chemical compound with the CAS number 1567986-89-3. It belongs to the benzamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound specifically features a bromine substituent on the benzene ring and a hydroxypropan-2-yl group attached to the nitrogen atom of the amide moiety.
Synthesis and Preparation
The synthesis of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide typically involves the reaction of 3-bromobenzoic acid with (2R)-1-hydroxypropan-2-amine. This process can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine or pyridine.
Biological Activities
While specific biological activities of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide are not well-documented, compounds within the benzamide class have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Benzamides have been explored for their antimicrobial properties, including activity against bacteria and fungi .
-
Anticancer Activity: Some benzamides exhibit anticancer effects, making them candidates for cancer treatment .
Availability and Purity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide is available from suppliers like A1 BioChem Labs LLC with a purity of 95% . The compound is sold in quantities such as 1 gram, with prices around $500 USD .
Research Findings and Future Directions
Given the limited specific research on 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide, future studies should focus on its synthesis optimization, biological activity screening, and potential applications in medicine. The compound's structural features suggest it could be a candidate for further modification to enhance its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume